1H and 13C NMR chemical shifts for 4,4'-Difluoro-[1,1'-biphenyl]-3-ol
1H and 13C NMR chemical shifts for 4,4'-Difluoro-[1,1'-biphenyl]-3-ol
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 4,4'-Difluoro-[1,1'-biphenyl]-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,4'-Difluoro-[1,1'-biphenyl]-3-ol. In the absence of a complete, publicly available experimental spectrum for this specific compound, this guide leverages predictive modeling, comparative analysis with the structurally similar 4,4'-Difluoro-1,1'-biphenyl, and established principles of NMR spectroscopy to offer a robust and scientifically grounded resource. This document is intended to assist researchers in the structural elucidation, purity assessment, and quality control of this and related compounds. A detailed, best-practice protocol for the experimental acquisition of NMR data for small organic molecules is also provided, ensuring a self-validating system for experimental replication.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and materials science sectors. Its power lies in its ability to provide detailed information about the molecular structure of a substance in a non-destructive manner. For a molecule such as 4,4'-Difluoro-[1,1'-biphenyl]-3-ol, a fluorinated biphenyl phenol, NMR serves as a primary tool for confirming its identity and purity. The precise chemical shifts and coupling patterns of its hydrogen (1H) and carbon (13C) nuclei offer a unique fingerprint of its electronic and steric environment.
Fluorinated biphenyls are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. The introduction of a hydroxyl group, as in the case of 4,4'-Difluoro-[1,1'-biphenyl]-3-ol, can significantly alter its biological activity and physicochemical properties. Therefore, a thorough understanding of its NMR spectrum is crucial for researchers working with this compound.
This guide is structured to provide both a theoretical understanding of the expected NMR spectra and practical guidance for obtaining high-quality experimental data.
Predicted 1H and 13C NMR Spectral Data
Due to the limited availability of public domain experimental spectra for 4,4'-Difluoro-[1,1'-biphenyl]-3-ol, the following 1H and 13C NMR data are predicted. These predictions are based on computational models that consider the electronic effects of the substituents and the spatial arrangement of the atoms.[1][2][3] The analysis is presented for a standard deuterated chloroform (CDCl3) solvent.
Predicted 1H NMR Data
The predicted 1H NMR spectrum of 4,4'-Difluoro-[1,1'-biphenyl]-3-ol in CDCl3 is summarized in the table below. The numbering of the atoms is provided in the molecular structure diagram.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| ~9.5 - 10.5 | br s | - | 1H | OH |
| ~7.45 | dd | JH-F ≈ 8.8, JH-H ≈ 5.5 | 2H | H-2', H-6' |
| ~7.20 | d | J ≈ 2.2 | 1H | H-2 |
| ~7.10 | t | JH-F ≈ JH-H ≈ 8.8 | 2H | H-3', H-5' |
| ~7.05 | dd | J ≈ 8.4, 2.2 | 1H | H-6 |
| ~6.90 | d | J ≈ 8.4 | 1H | H-5 |
Note: These are predicted values and may vary from experimental results. The chemical shift of the hydroxyl proton is particularly sensitive to solvent, concentration, and temperature.[4]
Predicted 13C NMR Data
The predicted 13C NMR spectrum of 4,4'-Difluoro-[1,1'-biphenyl]-3-ol in CDCl3 is detailed below.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162.5 (d, 1JC-F ≈ 245 Hz) | C-4' |
| ~155.0 | C-3 |
| ~140.0 | C-1 |
| ~137.0 (d, 4JC-F ≈ 3 Hz) | C-1' |
| ~128.5 (d, 3JC-F ≈ 8 Hz) | C-2', C-6' |
| ~122.0 | C-6 |
| ~116.0 (d, 2JC-F ≈ 21 Hz) | C-3', C-5' |
| ~115.5 | C-5 |
| ~114.0 | C-2 |
| ~113.0 | C-4 |
Note: The carbon atoms attached to fluorine exhibit splitting due to C-F coupling. The magnitude of the coupling constant (J) is indicative of the number of bonds separating the coupled nuclei.
Spectral Analysis and Rationale
The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the biphenyl core.
1H NMR Spectrum Analysis
-
Hydroxyl Proton (OH): The phenolic proton is expected to be a broad singlet and significantly downfield, its exact position being highly dependent on hydrogen bonding interactions with the solvent and other solute molecules.[5][6]
-
Fluorophenyl Ring (Ring B): The protons on the 4-fluorophenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as a pair of doublets of doublets, often simplified to a complex multiplet, characteristic of a para-substituted fluorobenzene. The protons ortho to the fluorine (H-3', H-5') will be shifted upfield relative to the meta protons (H-2', H-6').
-
Hydroxyphenyl Ring (Ring A): The hydroxyl group is an activating, ortho-para directing group, which will influence the chemical shifts of the protons on its ring. H-2, being ortho to the hydroxyl and adjacent to the other ring, will likely be a doublet. H-6, also ortho to the hydroxyl, will be a doublet of doublets due to coupling with H-5 and H-2. H-5, meta to the hydroxyl, will be a doublet.
13C NMR Spectrum Analysis
-
Fluorine-Bearing Carbon (C-4'): The carbon directly attached to the fluorine atom (C-4') is expected to be significantly downfield and will show a large one-bond C-F coupling constant (1JC-F).[7]
-
Hydroxyl-Bearing Carbon (C-3): The carbon attached to the hydroxyl group (C-3) will also be downfield due to the electronegativity of the oxygen atom.
-
Other Aromatic Carbons: The remaining carbon signals are assigned based on their proximity to the electron-withdrawing fluorine and electron-donating hydroxyl groups, as well as the expected C-F coupling patterns for carbons two, three, and four bonds away from the fluorine atom.
Comparative Analysis with 4,4'-Difluoro-1,1'-biphenyl
Experimental data for 4,4'-Difluoro-1,1'-biphenyl shows proton signals around 7.56 ppm and 7.16 ppm, and carbon signals at approximately 162.5 ppm (d, J=244.7 Hz), 140.3 ppm, 137.4 ppm (d, J=3.2 Hz), 128.9 ppm, 128.7 ppm (d, J=7.9 Hz), and 115.6 ppm (d, J=21.3 Hz).[8][9][10][11][12] The introduction of the hydroxyl group at the 3-position is expected to break the symmetry of one of the rings, leading to a more complex spectrum with more distinct signals, as reflected in the predictions. The electron-donating nature of the hydroxyl group will generally cause an upfield shift for the ortho and para carbons and a downfield shift for the ipso carbon.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for 4,4'-Difluoro-[1,1'-biphenyl]-3-ol, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring the integrity of the results.
Sample Preparation
-
Analyte Quantity: For 1H NMR, weigh 5-25 mg of the compound. For 13C NMR, a larger quantity of 50-100 mg is recommended due to the lower natural abundance and gyromagnetic ratio of the 13C nucleus.[13][14]
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6 can be used if solubility is an issue.[15] Be aware that the choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.[4][5][6]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.5-0.6 mL of the chosen deuterated solvent.[16][17] Gentle vortexing or warming may be necessary to achieve complete dissolution.
-
Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[14] Avoid using cotton wool as it can introduce impurities.[14]
-
Labeling: Clearly label the NMR tube with the sample identity.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.
4.2.1. 1H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
4.2.2. 13C NMR Acquisition
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to 1H NMR to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick the peaks for both 1H and 13C spectra.
Visualizations
Molecular Structure and Atom Numbering
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected . By integrating predictive data with a thorough analysis based on fundamental NMR principles and comparison with a known analogue, this document serves as a valuable resource for researchers. The detailed experimental protocol offers a clear and robust methodology for obtaining high-quality experimental data, ensuring the reliability and reproducibility of results. As with any predictive data, experimental verification is paramount, and this guide provides the necessary framework for such an undertaking.
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